5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-5-2-6-3-7(8(10)13)12-9(6)11-4-5/h2-4H,1H3,(H2,10,13)(H,11,12) |
InChI Key |
DMNWSBLVVPRYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=C2)C(=O)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Functional Group Reactivity
The carboxamide group (-CONH₂) at the 2-position drives distinct reactivity:
-
Hydrolysis : Under acidic or basic conditions, the amide can hydrolyze to form a carboxylic acid . This reaction is reversible and depends on pH and temperature.
-
Nucleophilic acyl substitution : While less reactive than esters, the amide can participate in substitutions with strong nucleophiles (e.g., amines, alcohols) .
-
Electron-withdrawing effects : The amide group stabilizes the heterocyclic ring through resonance, influencing electrophilic substitution patterns .
| Functional Group Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl, heat | Carboxylic acid derivative |
| Basic hydrolysis | NaOH, aqueous | Carboxylic acid derivative |
| Nucleophilic substitution | Amine, heat | Substituted amide derivative |
Substitution Reactions
The 5-methyl group and the heterocyclic core influence substitution patterns:
-
Electrophilic aromatic substitution : The amide group acts as a meta-director , favoring substitution at positions para to the amide and ortho/para to the methyl group .
-
Bromination : The methyl group’s activating effect (electron-donating) may facilitate substitution at adjacent positions, though steric hindrance could limit reactivity .
-
Catalytic substitution : Palladium-catalyzed reactions (e.g., Suzuki coupling) could replace halogens or other leaving groups in the ring system .
Molecular Interactions
The compound’s reactivity is closely tied to its ability to engage in non-covalent interactions :
-
π–π stacking : The aromatic pyrrolo[2,3-b]pyridine core facilitates stacking with enzyme residues (e.g., in PDE4B), enhancing binding affinity and selectivity .
-
Hydrogen bonding : The amide group’s lone pairs and the methyl group’s methyl donors may participate in hydrogen bonds with biological targets .
Comparison with Analogues
Structural variations in related compounds highlight the unique reactivity of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide:
| Compound | Functional Group | Key Reactivity | Biological Activity |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide | Amide | PDE4B inhibition via π–π stacking | JAK3 inhibitor |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide | Amide | ACC1 inhibition | Orally bioavailable |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile | Nitrile | Electrophilic substitution | Building block for medicinal chemistry |
Biological Implications of Reactivity
The compound’s reactivity directly impacts its therapeutic potential:
Scientific Research Applications
PDE4B Inhibition
The primary pharmacological application of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide lies in its ability to selectively inhibit phosphodiesterase 4B. This enzyme is crucial in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in various signaling pathways related to inflammation and immune responses.
- Potency : The compound exhibits moderate to high potency against PDE4B, with IC50 values ranging from 0.11 to 1.1 μM, indicating its efficacy as an inhibitor.
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to the active site of PDE4B, blocking cAMP hydrolysis through π–π stacking interactions with key residues.
Anti-inflammatory Treatments
Due to its PDE4B inhibitory activity, this compound is being investigated for potential therapeutic applications in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4B leads to increased levels of cAMP, which can downregulate pro-inflammatory cytokine production.
Cancer Cell Inhibition
Recent studies have explored the use of this compound and its derivatives as potential anticancer agents. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Derivatives of the pyrrolo[2,3-b]pyridine structure have been synthesized and evaluated for their activity against FGFRs. One such derivative exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR isoforms .
- Mechanism : These compounds target the abnormal activation of FGFR signaling pathways that are implicated in tumor growth and metastasis. For instance, a specific derivative demonstrated significant inhibition of migration and invasion in breast cancer cells (4T1) while inducing apoptosis .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide | Pyrrolo derivative | JAK3 inhibitor | Exhibits immunomodulatory effects |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide | Pyrrolo derivative | ACC1 inhibitor | Orally bioavailable |
| Nortopsentin Analogues | Pyrrolo derivative | Anticancer properties | Structural variations lead to diverse activities |
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Pyrrolopyridine Derivatives
The position and nature of substituents on the pyrrolopyridine scaffold profoundly influence physicochemical and pharmacological properties. Key analogs include:
Similarity Analysis and Pharmacophoric Features
provides similarity scores between the main compound and other pyrrolopyridine derivatives:
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide (Similarity: 0.72): The absence of a methyl group in this analog highlights the role of the 5-methyl substituent in modulating steric and hydrophobic interactions .
Research Findings and Implications
Enhanced Bioavailability: The carboxamide group and methyl substituent likely improve solubility and membrane permeability relative to carboxylic acid derivatives (e.g., 10b–c) .
Target Selectivity: Halogenated analogs (e.g., 5-Bromo-6-chloro) may exhibit stronger target binding but with trade-offs in toxicity, whereas methyl groups offer a balance between affinity and safety .
Synthetic Feasibility: Higher yields for methoxy derivatives (80%) compared to chloro analogs (71%) indicate that electron-donating groups may stabilize intermediates during synthesis .
Biological Activity
5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has generated significant interest in medicinal chemistry due to its biological activities, particularly as a selective inhibitor of phosphodiesterase 4B (PDE4B). This article delves into the compound's biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₄O, characterized by a pyrrole and pyridine ring system with a carboxamide functional group. The unique structure contributes to its reactivity and interaction with biological targets.
This compound primarily functions as a selective inhibitor of PDE4B , an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, the compound increases intracellular cAMP levels, which can lead to various downstream effects such as anti-inflammatory responses.
Key Findings:
- IC50 Values: The compound exhibits moderate to high potency against PDE4B with IC50 values ranging from 0.11 to 1.1 μM, indicating its efficacy in inhibiting this enzyme .
- Binding Studies: Molecular docking studies suggest that it engages in π–π stacking interactions with key residues in the enzyme's active site, enhancing its selectivity and potency .
Biological Activities
The biological activities of this compound extend beyond PDE4B inhibition. Its potential therapeutic applications include:
- Anti-inflammatory Effects: The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-α in macrophages exposed to inflammatory stimuli .
- CNS Applications: Its selectivity profile indicates potential for treating central nervous system (CNS) disorders while minimizing side effects associated with other PDE inhibitors .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to other pyrrolo derivatives:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide | Pyrrolo derivative | JAK3 inhibitor | Exhibits immunomodulatory effects |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide | Pyrrolo derivative | ACC1 inhibitor | Orally bioavailable |
| Nortopsentin Analogues | Pyrrolo derivative | Anticancer properties | Structural variations lead to diverse activities |
| This compound | PDE4B inhibitor | Anti-inflammatory | Selective for PDE4B |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives based on the pyrrolo[2,3-b]pyridine scaffold. For instance:
- A study reported the synthesis of several derivatives that demonstrated significant PDE4B inhibition and acceptable ADME (absorption, distribution, metabolism, excretion) profiles. One notable derivative exhibited potent inhibition of TNF-α release from macrophages .
- Another research highlighted the antiproliferative activity of pyridine derivatives against cancer cell lines such as HeLa and MDA-MB-231. The findings indicated that structural modifications could enhance their biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, and how can statistical experimental design improve yield?
- Methodology : Use Design of Experiments (DOE) to screen reaction parameters (e.g., temperature, catalysts, solvents). For example, fractional factorial designs can reduce the number of trials while identifying critical variables like methylation efficiency at position 5 or cyclization conditions for the pyrrolo-pyridine core. Reference structural analogs (e.g., methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate ) to infer reaction kinetics.
- Key Evidence : Statistical DOE is critical in chemical technology for optimizing synthetic pathways and minimizing trial-and-error approaches .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Analyze - and -NMR to confirm the carboxamide group (δ ~165–170 ppm for carbonyl) and methyl substitution (δ ~2.5 ppm for CH).
- HPLC-MS : Use reverse-phase HPLC with ESI-MS to verify purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 190.1).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 5-methyl from 7-methyl isomers) .
Q. How can researchers address contradictions in reported analytical data (e.g., melting points or spectral profiles)?
- Methodology : Cross-validate results using orthogonal techniques. For example, discrepancies in melting points may arise from polymorphic forms; use DSC (Differential Scanning Calorimetry) to identify phase transitions. Compare spectral data with structurally related compounds (e.g., 5-methoxy-1H-pyrrolo[2,3-b]pyridine ) to isolate substituent effects .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodology : Apply quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning models trained on pyrrolo-pyridine derivatives. For example, ICReDD’s approach combines reaction path searches and experimental feedback loops to optimize conditions for regioselective functionalization .
Q. How does the methyl group at position 5 influence the compound’s stability under varying pH or thermal conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation pathways (e.g., hydrolysis of carboxamide vs. methyl group oxidation) to analogs like 6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid . Use Arrhenius plots to extrapolate shelf-life .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural similarity to kinase inhibitors?
- Methodology :
- Kinase Profiling : Screen against a panel of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays.
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HCT-116).
- Reference derivatives like methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate, which show enhanced bioactivity via fluorinated aromatic systems .
Q. How can researchers resolve contradictions between computational predictions and experimental results in reactivity studies?
- Methodology : Perform multiscale modeling (QM/MM) to account for solvent effects or steric hindrance. Validate with kinetic isotope effects (KIEs) or isotopic labeling (e.g., -methyl tracking) .
Methodological Resources
- Experimental Design : Use CRDC subclass RDF2050112 (reaction fundamentals) for reactor design guidelines .
- Data Reproducibility : Follow safety protocols (e.g., CHEM 4206 advanced research standards) to ensure consistency in synthetic batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
